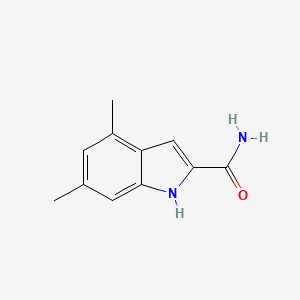
4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide is a chemical compound that belongs to the pyrrole-2-carboxamide family. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. The compound has been found to reduce the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are responsible for the inflammatory response. It also reduces the production of prostaglandins, which are responsible for pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic properties. It can be used to study the mechanism of action of COX inhibitors and their effects on the inflammatory response. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide. One of the significant directions is the development of new drugs based on the compound's anti-inflammatory, analgesic, and antipyretic properties. Another direction is the study of the compound's effects on other physiological processes, such as the immune response and cancer cell growth. Additionally, the compound's potential toxicity needs to be further investigated to ensure its safe use in future experiments.
Conclusion:
In conclusion, 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and a better understanding of its effects on physiological processes.
Méthodes De Synthèse
The synthesis of 4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide involves the reaction of 2-methylphenylhydrazine with 4-acetyl-1-methylpyrrole-2-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-4-5-7-13(10)16-15(19)14-8-12(11(2)18)9-17(14)3/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSLURNBTYUPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-methyl-N-(2-methylphenyl)pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

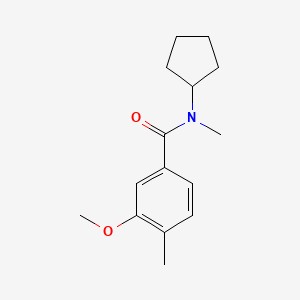

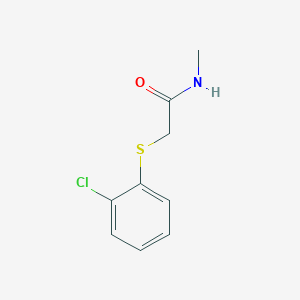
![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
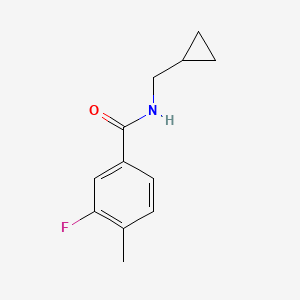
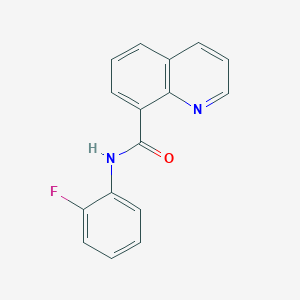

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)

